2,4,6-Tris(3,4-dichlorophenyl)boroxin

Vue d'ensemble

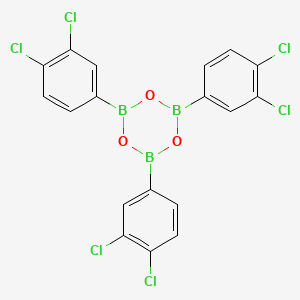

Description

2,4,6-Tris(3,4-dichlorophenyl)boroxin: is a boron-containing compound with the molecular formula C18H9B3Cl6O3 and a molecular weight of 518.40 g/mol . . This compound is typically found as a white to light yellow or light orange powder or crystal . It is soluble in methanol and is used in various chemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(3,4-dichlorophenyl)boroxin typically involves the reaction of 3,4-dichlorophenylboronic acid with a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the boroxin ring structure. The process involves heating the reactants to facilitate the dehydration reaction, leading to the formation of the boroxin compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Tris(3,4-dichlorophenyl)boroxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the boroxin structure.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce boronic alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Carbonylation Reactions:

One significant application of 2,4,6-tris(3,4-dichlorophenyl)boroxin is its role in carbonylation reactions. It can serve as a stable precursor for generating carbon monoxide (CO), which is crucial in palladium-catalyzed carbonylation processes. This method allows for the conversion of aryl and alkenyl halides into their corresponding esters efficiently, even at a gram scale without significant yield loss .

Synthesis of Novel Materials:

The compound has also been utilized in the synthesis of novel paramagnetic materials. By taking advantage of its radical character, researchers have synthesized new glassy molecular materials that exhibit interesting magnetic properties. These materials can potentially be used in advanced electronic applications .

Material Science

Polymeric Applications:

In material science, this compound is explored for its potential use in creating polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of the resulting materials, making them suitable for various industrial applications.

Biodegradable Implants:

Research indicates that compounds similar to this compound may have applications in developing biodegradable implants. The ability to tailor the degradation rate and mechanical strength of these materials can lead to significant advancements in biomedical engineering .

Environmental Applications

Pollutant Removal:

The compound's boron content allows it to interact with various environmental pollutants. Studies suggest that it may be effective in the removal of specific pollutants from water sources through adsorption techniques. This application is particularly relevant in addressing issues related to water purification and environmental remediation.

Case Studies

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(3,4-dichlorophenyl)boroxin involves its interaction with specific molecular targets. The boron atoms in the compound can form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the formation of stable complexes, which can alter the activity of the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to involve boron-oxygen and boron-carbon bond formation .

Comparaison Avec Des Composés Similaires

Comparison: 2,4,6-Tris(3,4-dichlorophenyl)boroxin is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules . In comparison, similar compounds with fluorine atoms may exhibit different chemical properties and reactivity due to the electronegativity of fluorine . This uniqueness makes this compound a valuable compound for specific applications in research and industry .

Activité Biologique

2,4,6-Tris(3,4-dichlorophenyl)boroxin is a boron-containing compound with significant potential in various fields, including organic synthesis and medicinal chemistry. Its unique molecular structure features three 3,4-dichlorophenyl groups attached to a boron-oxygen framework, making it a subject of interest in biological activity studies.

- Molecular Formula : C18H9B3Cl6O3

- Molecular Weight : Approximately 487.5 g/mol

- Structure : The compound exhibits a boron atom with Lewis acidity due to the presence of chlorinated phenyl groups, enhancing its reactivity with various nucleophiles and electrophiles .

Biological Activity Overview

Research indicates that this compound displays several biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These activities are attributed to its ability to interact with biological macromolecules and modulate cellular processes.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

- Gram-positive bacteria : It shows significant antibacterial activity against Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

- Fungal activity : Demonstrated antifungal properties against Candida albicans .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

- Oxidative Stress Response : The compound has been shown to affect the expression of genes related to oxidative stress and apoptosis .

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial activity of this compound against standard antibiotics. The results indicated superior efficacy in inhibiting bacterial growth compared to commercial antibiotics like Imipenem and Nalidixic acid .

- In Vivo Studies : Preliminary animal studies have reported promising results in terms of safety and efficacy when administered for anti-inflammatory purposes. These studies suggest that the compound could serve as a potential therapeutic agent .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Target Organisms/Cells | Efficacy Comparison |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli | Higher than Imipenem |

| Antifungal | C. albicans | Comparable to Nystatin | |

| Anti-inflammatory | Various cell lines | Effective in reducing inflammation | |

| Other Antibiotics | Antibacterial | S. aureus | Lower efficacy than boroxin |

| E. coli | Varies by antibiotic |

Propriétés

IUPAC Name |

2,4,6-tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMLOUSDQIZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9B3Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659778 | |

| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133798-41-0 | |

| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.